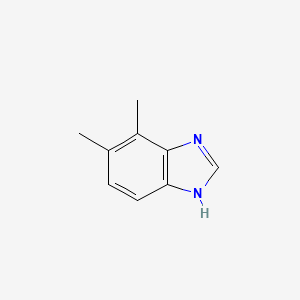

4,5-Dimethyl-1H-benzimidazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4,5-dimethyl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-3-4-8-9(7(6)2)11-5-10-8/h3-5H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQDMLVPPFIGCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862232 | |

| Record name | 4,5-Dimethyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,5 Dimethyl 1h Benzimidazole and Its Derivatives

Classical Synthetic Approaches for Benzimidazoles

Several well-established methods have been developed for the synthesis of the benzimidazole (B57391) scaffold, many of which have been refined over the years to improve yields and reaction conditions. These classical approaches typically involve the reaction of o-phenylenediamines with various carbonyl compounds or their derivatives.

Condensation of o-Phenylenediamines with Carboxylic Acids

One of the most fundamental and widely used methods for synthesizing benzimidazoles is the condensation of o-phenylenediamines with carboxylic acids. This reaction, often carried out at elevated temperatures, can be facilitated by the presence of a dehydrating agent or a catalyst. A variety of condensing agents can be employed, including strong mineral acids like polyphosphoric acid (PPA) or hydrochloric acid, which also acts as a catalyst. nih.gov The reaction proceeds through an initial acylation of one of the amino groups of the o-phenylenediamine (B120857) to form an N-acyl-o-phenylenediamine intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the second amino group on the carbonyl carbon, and subsequent dehydration to yield the benzimidazole ring. The use of microwave irradiation has been shown to accelerate this reaction, often leading to higher yields in shorter reaction times. researchgate.net

Condensation of o-Phenylenediamines with Aldehydes

The reaction of o-phenylenediamines with aldehydes is another versatile method for the preparation of 2-substituted benzimidazoles. researchgate.net This condensation typically requires an oxidizing agent to facilitate the final aromatization step. mdpi.com The reaction mechanism is thought to involve the initial formation of a Schiff base between the aldehyde and one of the amino groups of the diamine. This is followed by an intramolecular cyclization to form a dihydrobenzimidazole intermediate, which is then oxidized to the final benzimidazole product. A wide array of oxidizing agents and catalysts have been employed for this transformation, including sodium metabisulfite, hydrogen peroxide, and various metal catalysts. nih.gov The choice of solvent and catalyst can significantly influence the reaction's efficiency and yield. In some cases, the reaction can be performed under solvent-free conditions, offering a more environmentally friendly approach. semanticscholar.org

Condensation of o-Phenylenediamines with Nitriles

The condensation of o-phenylenediamines with nitriles offers a direct route to 2-substituted benzimidazoles. This method is particularly useful as nitriles are readily available starting materials. The reaction is typically carried out under acidic conditions, often using catalysts like p-toluenesulfonic acid or mineral acids. The acid protonates the nitrile nitrogen, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack by one of the amino groups of the o-phenylenediamine. An N-amidinyl-o-phenylenediamine intermediate is formed, which then undergoes intramolecular cyclization and elimination of ammonia (B1221849) to afford the benzimidazole ring. This method avoids the need for an external oxidizing agent, as the oxidation state of the carbon atom in the nitrile is already appropriate for the formation of the aromatic imidazole (B134444) ring.

Phillips-Ladenburg Reaction

The Phillips-Ladenburg reaction is a classical method for benzimidazole synthesis that involves the condensation of o-phenylenediamines with carboxylic acids in the presence of a dilute mineral acid, such as hydrochloric acid. researchgate.net This method is particularly effective for the synthesis of 2-alkyl- and 2-arylbenzimidazoles. colab.ws The reaction is typically performed by heating the reactants in a sealed tube at high temperatures, especially when aromatic carboxylic acids are used. colab.ws The mechanism is similar to the general condensation with carboxylic acids, involving the formation of an N-acyl intermediate followed by cyclization and dehydration. The acidic conditions facilitate both the initial acylation and the final dehydration step. This method has been a reliable tool in the synthesis of a wide range of benzimidazole derivatives for over a century. researchgate.net

Specific Synthesis of 4,5-Dimethyl-1H-benzimidazole

The synthesis of the specifically substituted this compound follows the general principles of benzimidazole formation, utilizing 4,5-dimethyl-1,2-phenylenediamine as the key starting material. The methyl groups on the benzene (B151609) ring are carried through the reaction to the final product.

Reaction of 4,5-dimethyl-o-phenylenediamine with appropriate carbonyl compounds

The preparation of this compound can be effectively achieved through the condensation of 4,5-dimethyl-1,2-phenylenediamine with a suitable one-carbon carbonyl compound, most commonly formic acid. orgsyn.orgcutm.ac.in This reaction is a direct application of the classical condensation method.

In a typical procedure, 4,5-dimethyl-1,2-phenylenediamine is heated with formic acid. orgsyn.org The formic acid serves as the source of the C2 carbon of the imidazole ring. The reaction mixture is heated, often at around 100°C, for a period of time to ensure the completion of the cyclization and dehydration steps. orgsyn.orgcutm.ac.in Following the heating phase, the reaction mixture is cooled and then neutralized with a base, such as sodium hydroxide, to precipitate the crude product. orgsyn.org The resulting this compound can then be purified by recrystallization.

A closely related synthesis that highlights this transformation is the reaction of 4-methyl-1,2-phenylenediamine with formic acid in the presence of ZnO nanoparticles as a catalyst, which proceeds under solvent-free conditions at 70°C to produce 5-methyl-1H-benzimidazole in high yield. semanticscholar.org This suggests that similar catalytic and solvent-free conditions could be applicable to the synthesis of this compound.

The use of aldehydes as the carbonyl source is also a viable route. For instance, the reaction of 4,5-dimethylbenzene-1,2-diamine (B154071) has been utilized in a multicomponent reaction with paraformaldehyde and a thiol to produce N-thiomethyl benzimidazoles, demonstrating the reactivity of this diamine in forming the benzimidazole core. nih.gov

Below is a table summarizing the reaction of o-phenylenediamines with formic acid, which is analogous to the synthesis of this compound.

| Starting Material | Carbonyl Source | Product | Yield | Reference |

| o-Phenylenediamine | 90% Formic Acid | Benzimidazole | 83-85% | orgsyn.org |

| 4-Methyl-1,2-phenylenediamine | Formic Acid | 5-Methyl-1H-benzimidazole | 94% | semanticscholar.org |

Catalytic assembly of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids

A key method for functionalizing the benzimidazole core involves the catalytic assembly of 2-amino-5,6-dimethyl-1H-benzimidazole with various carboxylic acids to form N-(5,6-dimethyl-1H-benzimidazol-2-yl)-substituted carboxamides. who.int This synthetic approach creates an amide linkage, which is a valuable strategy for producing derivatives with potential biological activity. who.int

The process typically involves stirring a mixture of 2-amino-5,6-dimethyl-1H-benzimidazole, a substituted carboxylic acid, and catalysts in a suitable solvent like dichloromethane. who.int Common catalysts for this amide coupling reaction include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) in conjunction with 4-dimethylaminopyridine. who.int The reaction is generally carried out over several hours (6-10 hours), and its completion is monitored using thin-layer chromatography (TLC). who.int This method has been successfully used to synthesize a series of derivatives incorporating various bioactive aromatic heterocyclic carboxylic acids and fatty acids. who.int

Table 1: Synthesis of N-(5,6-dimethyl-1H-benzimidazol-2-yl)-substituted carboxamides

| Reactant A | Reactant B (Carboxylic Acid) | Catalyst System | Solvent | Time (h) |

|---|

Advanced and Green Synthesis Strategies for Benzimidazole Derivatives

In recent years, the focus of synthetic chemistry has shifted towards developing more efficient, cost-effective, and environmentally benign methodologies. These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and shorten reaction times, often with improved product yields. umich.eduorientjchem.org

One-Pot Cyclocondensation Methods

One-pot synthesis represents a significant advancement in creating benzimidazole derivatives, offering high atom economy and operational simplicity. umich.edu This strategy typically involves the direct condensation of an o-phenylenediamine with an aldehyde or carboxylic acid in a single reaction vessel, avoiding the need to isolate intermediate compounds. vinhuni.edu.vnorganic-chemistry.org

These reactions can be performed under various conditions, including solvent-free grinding followed by heating, which aligns with green chemistry principles. umich.edu For instance, the condensation of o-phenylenediamines with organic acids or aldehydes at 140°C under solvent-free conditions has proven to be a highly efficient method for producing biologically important benzimidazole derivatives. umich.edu Another efficient and eco-friendly one-pot method involves the cyclocondensation of substituted aldehydes with o-phenylenediamines over zinc sulfide (B99878) nanoparticles in ethanol (B145695) at 70°C, which offers high yields and easy purification. researcher.life Some procedures utilize oxidants like hydrogen peroxide in the presence of hydrochloric acid at room temperature to facilitate the cyclization, resulting in excellent yields and short reaction times. organic-chemistry.org

Table 2: Examples of One-Pot Benzimidazole Synthesis

| Diamine Reactant | Carbonyl Reactant | Catalyst/Reagent | Conditions | Key Advantages |

|---|---|---|---|---|

| o-phenylenediamine | Aromatic Aldehydes | H₂O₂ / HCl | Acetonitrile, Room Temp | Short reaction time, excellent yields. organic-chemistry.org |

| o-phenylenediamine | Organic Acids/Aldehydes | None | Solvent-free, 140°C | Green synthesis, high atom economy. umich.edu |

| o-phenylenediamine | Substituted Aldehydes | Nano-ZnS | Ethanol, 70°C | High yields, mild conditions, easy work-up. researcher.life |

Catalyst-Mediated Synthesis

The use of catalysts is central to modern organic synthesis, enabling reactions to proceed under milder conditions with greater efficiency and selectivity. Various catalysts, including Lewis acids and nanoparticles, have been extensively employed in the synthesis of benzimidazoles. vinhuni.edu.vnnih.govrjptonline.org

Lewis acids are effective catalysts for the condensation reaction between o-phenylenediamines and aldehydes or their equivalents. umich.edu A range of Lewis acids have been utilized, demonstrating versatility and efficiency. For example, Erbium(III) triflate (Er(OTf)₃) has been used in catalytic amounts (1 mol%) for the synthesis of 1,2-disubstituted benzimidazoles under solvent-free microwave irradiation, providing quantitative yields in very short reaction times (5-10 minutes). mdpi.compreprints.org

Other Lewis acids like Zirconium tetrachloride (ZrCl₄), Tin(IV) chloride (SnCl₄), and Titanium(IV) chloride (TiCl₄) are also known to catalyze the condensation of o-phenylenediamine with ortho-esters. umich.edu Zinc-based catalysts, such as a Zn-proline complex, have been developed as water-soluble and recyclable Lewis acid catalysts for the selective synthesis of 1,2-disubstituted benzimidazoles at room temperature. scispace.com Similarly, zinc acetate (B1210297) (Zn(OAc)₂) is a component in the synthesis of zinc(II)-benzimidazole-acetate (Zn(Bim)OAc) metal-organic framework (MOF) nanosheets, where the Zn(II) sites can act as Lewis acidic catalytic centers. researchgate.netanl.gov

Table 3: Lewis Acid Catalysts in Benzimidazole Synthesis

| Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Er(OTf)₃ (1 mol%) | N-phenyl-o-phenylenediamine, Benzaldehyde | Microwave, Solvent-free | >96% | mdpi.com |

| Zn-proline (5 mol%) | o-phenylenediamine, Aldehydes | Water, Room Temp | 42-92% | scispace.com |

| ZrCl₄, SnCl₄, TiCl₄, HfCl₄ | o-phenylenediamine, Ortho-esters | Not specified | Not specified | umich.edu |

Nanoparticle catalysis is a prominent area of green chemistry, offering advantages like high surface area-to-volume ratio, increased catalytic activity, and the potential for catalyst recovery and reuse. nih.gov Metal oxide nanoparticles, in particular, have been widely explored for benzimidazole synthesis. researchgate.net

Zinc oxide nanoparticles (ZnO-NPs) have been successfully used as a recyclable catalyst for the cyclocondensation of substituted aromatic aldehydes and o-phenylenediamine. nih.gov This method is noted for producing higher yields in shorter times compared to traditional approaches. nih.gov For instance, the reaction of 4-methyl-1,2-phenylenediamine with formic acid at 70°C in the presence of ZnO nanoparticles yields 5-Methyl-1H-benzimidazole with a 94% yield. researchgate.net Zinc sulfide nanoparticles (nano-ZnS) also serve as an efficient, stable, and reusable heterogeneous catalyst for the one-pot synthesis of benzimidazole derivatives under mild conditions. researcher.life

Table 4: Nanoparticle Catalysts in Benzimidazole Synthesis

| Catalyst | Reactants | Conditions | Yield | Key Features |

|---|---|---|---|---|

| ZnO-NPs | o-phenylenediamine, Aromatic Aldehydes | Ethanol, 70°C, 15 min-2h | High | Eco-friendly, recyclable catalyst, shorter time. nih.gov |

| Nano-ZnS | o-phenylenediamine, Substituted Aldehydes | Ethanol, 70°C | High | Heterogeneous, green catalyst, mild conditions. researcher.life |

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. benthamdirect.comeurekaselect.com This technology has been effectively applied to the synthesis of benzimidazole derivatives. mdpi.combenthamdirect.comtandfonline.com

The synthesis can be performed under catalyst-free conditions, where microwave irradiation alone is sufficient to drive the reaction to completion in just 5 to 10 minutes, achieving yields between 94% and 98%. benthamdirect.com Alternatively, microwave heating can be combined with catalysts to further enhance efficiency. For example, the use of a catalytic amount of Er(OTf)₃ under microwave irradiation allows for the solvent-free synthesis of 1,2-disubstituted benzimidazoles in 5-10 minutes with yields often exceeding 96%. mdpi.com This rapid, high-yielding, and eco-friendly approach represents a significant improvement over traditional methods that require prolonged reaction times. mdpi.combenthamdirect.com

Table 5: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Catalyst | Time | Yield | Conditions |

|---|---|---|---|---|

| Conventional | Er(OTf)₃ (1 mol%) | 60 min | 61.4% | Not specified |

| Microwave | Er(OTf)₃ (1 mol%) | 5 min | 99.9% | Solvent-free |

Solvent-Free and Solid-State Reactions

Solvent-free and solid-state reactions represent a green chemistry approach to the synthesis of benzimidazoles. nih.govmdpi.com These methods typically involve the direct condensation of an o-phenylenediamine with an aldehyde or carboxylic acid, often facilitated by a catalyst and heat or microwave irradiation. The absence of a solvent reduces environmental pollution and simplifies the work-up procedure.

One common solvent-free method involves the condensation of 4,5-dimethyl-1,2-phenylenediamine with various aldehydes. This reaction can be catalyzed by a range of catalysts, including solid acids like alumina-sulfuric acid or polymeric-based solid acids such as [PVP-SO3H]HSO4. nih.gov For instance, the reaction can be performed at 80°C, yielding the desired 2-substituted-4,5-dimethyl-1H-benzimidazole in excellent yields. nih.gov Another approach utilizes nanocrystalline magnesium oxide as a solid base catalyst, which has the advantages of short reaction times and mild reaction conditions. nih.gov

Solid-state reactions often involve grinding the reactants together, sometimes with a catalytic amount of a substance, to initiate the chemical transformation. This mechanical activation can lead to high yields in a short amount of time without the need for any solvent.

Table 1: Examples of Solvent-Free Synthesis of Benzimidazole Derivatives Note: This table provides examples of solvent-free synthesis for benzimidazole derivatives, illustrating the general conditions and yields that can be expected for the synthesis of this compound derivatives.

| Catalyst | Aldehyde | Temperature (°C) | Reaction Time | Yield (%) |

| Alumina-Sulfuric Acid | Aromatic Aldehydes | Mild Conditions | Not Specified | Good to Excellent |

| [PVP-SO3H]HSO4 | Aromatic Aldehydes | 80 | Not Specified | Excellent |

| Nanocrystalline MgO | Aromatic Aldehydes | Mild Conditions | Short | High |

Aqueous Medium Synthesis

The use of water as a solvent in chemical reactions is highly desirable from an environmental and economic perspective. Aqueous synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine with an aldehyde in the presence of a catalyst that is active in water. ijrar.orgresearchgate.netmdpi.com

Several catalytic systems have been developed for the aqueous synthesis of benzimidazoles. For example, L-proline, an organocatalyst, has been used to effectively catalyze the reaction between substituted o-phenylenediamines and a wide range of aldehydes in water under reflux conditions at a controlled pH. ijrar.org This method provides good to excellent yields of the desired benzimidazole derivatives. ijrar.org

Another approach involves the use of transition-metal-free intramolecular amination of aryl iodides. In this method, the intramolecular cyclization of an N-(2-iodoaryl)benzamidine derivative in the presence of a base like K2CO3 in water at 100°C can yield benzimidazole derivatives in moderate to high yields. mdpi.com Supported gold nanoparticles have also been shown to be effective catalysts for the selective synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes in an aqueous co-solvent system at ambient temperature. mdpi.com

Table 2: Examples of Aqueous Medium Synthesis of Benzimidazole Derivatives Note: This table provides examples of aqueous medium synthesis for benzimidazole derivatives, illustrating the general conditions and yields that can be expected for the synthesis of this compound derivatives.

| Catalyst / Promoter | Aldehyde | Solvent | Temperature (°C) | Yield (%) |

| L-Proline / pH 4.2 | Various Aldehydes | Water | Reflux | Good to Excellent |

| K2CO3 | - (from N-(2-iodoaryl)benzamidine) | Water | 100 | Moderate to High |

| Supported Gold Nanoparticles | Various Aldehydes | CHCl3:MeOH (3:1) | 25 | 51-99 |

Derivatization of the Benzimidazole Nucleus

The biological activity of benzimidazole derivatives can be significantly modulated by introducing various substituents at different positions of the benzimidazole core. The N-1, C-2, and C-5/C-6 positions are particularly important for derivatization to enhance pharmacological effects. nih.govnih.govnih.gov

N-1 Substitution and its Impact on Activity

Substitution at the N-1 position of the benzimidazole ring has been shown to have a profound impact on the biological activity of the resulting compounds. nih.gov The introduction of various alkyl or aryl groups at this position can alter the molecule's lipophilicity, steric properties, and ability to interact with biological targets.

For instance, N-alkylation of the benzimidazole core is a common strategy to enhance antimicrobial and anticancer activities. nih.govacs.orgrsc.org Studies have shown that the introduction of different N-substituents can significantly influence the chemotherapeutic efficacy. nih.govrsc.orgtandfonline.com For example, in a series of benzimidazole derivatives, the nature of the N-1 substituent was found to be crucial for their anti-inflammatory activity. nih.gov

Table 3: Impact of N-1 Substitution on Biological Activity of Benzimidazole Derivatives Note: This table provides examples of how N-1 substitution can affect the biological activity of benzimidazole derivatives. The specific activities and compounds are illustrative and may not be directly related to this compound.

| N-1 Substituent | Biological Activity | Compound Series | Key Finding |

| Alkyl Chains | Antiproliferative, Antimicrobial | N-alkylated 2-(substituted phenyl)-1H-benzimidazoles | Aliphatic chains of different lengths at the N-1 position influence the antiproliferative and antimicrobial activities. acs.org |

| Benzyl (B1604629), Benzylidinyl | H1-Antihistamine | Benzimidazole derivatives | Benzyl or benzylidinyl substitution on the exo-nitrogen atom was significant for H1-antihistamine activity. researchgate.net |

| Alkyl, Allyl, Benzyl | Antimicrobial | 1,2,5(6)-trisubstituted benzimidazoles | Introduction of ethyl, allyl, and benzyl groups at C-1 slightly increased antimicrobial activity. nih.gov |

C-2 Substitution and its Impact on Activity

The C-2 position of the benzimidazole ring is a primary site for substitution to modulate biological activity. A wide variety of aryl, heteroaryl, and alkyl groups have been introduced at this position, leading to compounds with diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govrsc.orgnih.govresearchgate.net

Structure-activity relationship (SAR) studies have consistently shown that the nature of the substituent at the C-2 position is a key determinant of the biological effect. rsc.orgresearchgate.net For example, the introduction of substituted phenyl rings at the C-2 position has been extensively explored in the development of anticancer agents. nih.govmdpi.comnih.gov The electronic and steric properties of the substituents on this phenyl ring can significantly influence the cytotoxicity of the compounds. nih.gov Similarly, for anti-inflammatory benzimidazoles, substitution at the C-2 position with specific moieties has been shown to be crucial for their activity. nih.gov

Table 4: Impact of C-2 Substitution on Biological Activity of Benzimidazole Derivatives Note: This table provides examples of how C-2 substitution can affect the biological activity of benzimidazole derivatives. The specific activities and compounds are illustrative and may not be directly related to this compound.

| C-2 Substituent | Biological Activity | Compound Series | Key Finding |

| Substituted Phenyl | Anticancer | 2-Substituted benzimidazole conjugated 1,3,4-oxadiazoles | The nature of the substituent on the C-2 phenyl ring significantly impacts cytotoxic activity against various cancer cell lines. nih.gov |

| Diarylamine | Anti-inflammatory (Bradykinin receptor antagonist) | Benzimidazole derivatives | C-2 diarylamine substitution resulted in antagonism of the bradykinin (B550075) receptor. nih.gov |

| Substituted Phenyl | Antimicrobial | 2-Substituted-1H-benzimidazoles | The electronic nature of the substituent on the C-2 phenyl ring influences antimicrobial activity. nih.gov |

C-5 and C-6 Substitution and their Impact on Activity

Substitutions at the C-5 and C-6 positions of the benzene ring of the benzimidazole nucleus also play a critical role in determining the biological activity. nih.govnih.gov The introduction of various functional groups at these positions can influence the electronic properties of the entire molecule and its interaction with biological targets.

SAR studies have indicated that the presence of specific substituents at the C-5 and C-6 positions can enhance or diminish the pharmacological effects of benzimidazole derivatives. nih.gov For example, in the development of anti-inflammatory agents, substitutions at the C-5 and C-6 positions have been shown to greatly influence activity. nih.govnih.gov Similarly, for antimicrobial and anticancer agents, the nature of the substituents at these positions is a key factor in their potency and selectivity. nih.govrsc.org

Table 5: Impact of C-5 and C-6 Substitution on Biological Activity of Benzimidazole Derivatives Note: This table provides examples of how C-5 and C-6 substitution can affect the biological activity of benzimidazole derivatives. The specific activities and compounds are illustrative and may not be directly related to this compound.

| C-5/C-6 Substituent | Biological Activity | Compound Series | Key Finding |

| Chloro, Nitro | Antimicrobial, Anticancer | N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | The presence of chloro or nitro groups at the C-6 position was designed to examine their effects on antimicrobial and anticancer activities. nih.govrsc.org |

| Carboxamide, Sulfamoyl, Sulfonyl | Anti-inflammatory (Cannabinoid receptor antagonist) | Benzimidazole derivatives | 5-Carboxamide, sulfamoyl, or sulfonyl substitution antagonizes the cannabinoid receptor. nih.gov |

| Various substituents | Antimicrobial | 2,5(6)-trisubstituted benzimidazoles | The nature of the substituent on the benzene nucleus influences antimicrobial activity. nih.gov |

Advanced Spectroscopic and Computational Characterization of 4,5 Dimethyl 1h Benzimidazole

Spectroscopic Characterization Techniques

A combination of sophisticated spectroscopic methods has been employed to provide a comprehensive characterization of 4,5-Dimethyl-1H-benzimidazole. These techniques offer unambiguous evidence for its structural integrity and provide insights into its chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For this compound, both ¹H and ¹³C NMR spectra have been reported, providing detailed information about the proton and carbon framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays distinct signals corresponding to the different types of protons present in the molecule. A broad singlet observed at approximately 12.04 ppm is attributed to the N-H proton of the imidazole (B134444) ring. The aromatic region of the spectrum shows a doublet at 7.43 ppm (J = 7.9 Hz), a singlet at 7.33 ppm, and another doublet at 7.02 ppm (J = 7.9 Hz), each integrating to one proton. The two methyl groups attached to the benzene (B151609) ring give rise to two singlets at 2.62 ppm and 2.41 ppm, each integrating to three protons ias.ac.in.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum, also recorded in CDCl₃, provides complementary information about the carbon skeleton. The spectrum exhibits eight distinct carbon signals. The resonances for the carbon atoms of the benzimidazole (B57391) core are observed at 151.7, 138.3, 136.7, 132.6, 124.4, 114.5, and 114.3 ppm. The two methyl carbons appear at 22.1 and 14.9 ppm ias.ac.in.

2D NMR Spectroscopy: While specific 2D NMR (COSY, HSQC, HMBC) data for this compound is not extensively documented in publicly available literature, these techniques are routinely used in the structural confirmation of such molecules. A COSY spectrum would reveal the coupling between adjacent aromatic protons. HSQC and HMBC experiments would further confirm the one-bond and multiple-bond correlations between the proton and carbon atoms, respectively, solidifying the assignments made from the 1D spectra.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| N-H | 12.04 (br s) | - |

| Ar-H | 7.43 (d, J=7.9 Hz) | 151.7 |

| Ar-H | 7.33 (s) | 138.3 |

| Ar-H | 7.02 (d, J=7.9 Hz) | 136.7 |

| -CH₃ | 2.62 (s) | 132.6 |

| -CH₃ | 2.41 (s) | 124.4 |

| 114.5 | ||

| 114.3 | ||

| 22.1 | ||

| 14.9 |

Data sourced from ias.ac.in.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3400-2500 cm⁻¹ would be indicative of the N-H stretching vibration of the imidazole ring, often broadened due to hydrogen bonding. Aromatic C-H stretching vibrations would appear around 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations of the benzimidazole ring system would be observed in the 1650-1450 cm⁻¹ region. Finally, the C-H bending vibrations of the methyl groups would be expected in the 1450-1350 cm⁻¹ range.

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): High-resolution mass spectrometry has been used to confirm the elemental composition of this compound. The calculated exact mass for the molecular formula C₉H₁₀N₂ is 146.0844. The experimentally found value of 146.0847 is in excellent agreement, confirming the chemical formula ias.ac.in.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₀N₂ |

| Calculated Exact Mass | 146.0844 |

| Found Exact Mass | 146.0847 |

Data sourced from ias.ac.in.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands in the ultraviolet region, characteristic of the π → π* transitions of the conjugated benzimidazole ring system. The exact positions and intensities of these bands would be influenced by the solvent used for the analysis.

Powder X-ray Diffraction (PXRD) and Single-Crystal X-ray Diffraction

X-ray diffraction techniques are the most definitive methods for determining the three-dimensional atomic arrangement of a crystalline solid.

Powder X-ray Diffraction (PXRD): The PXRD pattern serves as a fingerprint for the crystalline form of a compound. It can be used to identify the substance, assess its purity, and study its polymorphism. The PXRD pattern of a crystalline sample of this compound would show a unique set of diffraction peaks at specific 2θ angles.

Computational and Theoretical Studies

Computational and theoretical chemistry offers powerful tools to complement experimental data and to gain deeper insights into the electronic structure, properties, and reactivity of molecules. For this compound, computational methods such as Density Functional Theory (DFT) could be employed to:

Optimize the molecular geometry: Theoretical calculations can predict the most stable three-dimensional structure of the molecule, including bond lengths and angles, which can then be compared with experimental data from X-ray diffraction.

Predict spectroscopic properties: Computational methods can be used to calculate theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. These calculated values can aid in the interpretation and assignment of experimental spectra.

Analyze electronic properties: DFT calculations can provide information about the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential, which are crucial for understanding the molecule's reactivity and intermolecular interactions.

While specific computational studies focused solely on this compound are not widely reported, the methodologies are well-established for the broader class of benzimidazole derivatives and would be directly applicable to provide a detailed theoretical characterization of this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational methodology used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. It is widely applied in chemistry and materials science to predict molecular properties. However, specific DFT studies on this compound are not found in the current body of scientific literature.

Molecular Geometry Optimization

Molecular geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable, equilibrium structure of the molecule. Without dedicated DFT calculations for this compound, data tables of its optimized bond lengths, bond angles, and dihedral angles cannot be compiled.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency analysis is typically performed to confirm that the structure is a true energy minimum and to predict its infrared and Raman spectra. This analysis provides valuable information about the molecule's vibrational modes. As no such analysis has been published for this compound, a table of its theoretical vibrational frequencies and their assignments is not available.

NMR Chemical Shift Predictions (GIAO)

The Gauge-Including Atomic Orbital (GIAO) method is a common approach used with DFT to predict the NMR chemical shifts of a molecule. These theoretical predictions are crucial for interpreting experimental NMR spectra and confirming molecular structures. A specific GIAO analysis for this compound has not been reported.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is useful for predicting how a molecule will interact with other molecules. Without the requisite computational studies, an MEP analysis for this compound cannot be presented.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are key indicators of a molecule's chemical reactivity and kinetic stability. Data on the HOMO-LUMO energies and the resulting energy gap for this compound are absent from the literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that examines the delocalization of electron density between orbitals, providing insight into intramolecular interactions, such as hyperconjugation and charge transfer, which contribute to molecular stability. A detailed NBO analysis for this compound is not currently available.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For benzimidazole derivatives, QSAR models have been developed to predict their efficacy against various biological targets and to guide the synthesis of more potent analogues. scirp.orgijpsr.comnih.gov

These studies typically involve calculating a range of molecular descriptors that quantify various aspects of the molecule's structure, including physicochemical, steric, electronic, and topological properties. Multiple Linear Regression (MLR) is a common statistical method used to build the QSAR models. nih.govresearchgate.net

Key molecular descriptors that have been found to govern the biological activity of benzimidazole derivatives include:

Lipophilicity (logP): This descriptor is frequently identified as a critical factor. Higher lipophilicity often correlates with better activity, suggesting the importance of the compound's ability to cross cell membranes. nih.govcrpsonline.com

Electronic Properties: Descriptors such as dipole moment (DM), chemical potential (μ), and the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. scirp.orgnih.gov These relate to the molecule's reactivity and its ability to engage in electronic interactions with the target receptor.

Steric and Topological Properties: Descriptors like surface area grid (SAG), molecular weight (MW), and topological polar surface area (TPSA) play a significant role. nih.govcrpsonline.com They describe the size, shape, and polarity of the molecule, which are essential for proper binding to the active site of a biological target. crpsonline.com

By identifying the descriptors that have the most significant impact on activity, QSAR models provide valuable insights for the rational design of new derivatives, including those based on the this compound scaffold, to enhance potency and selectivity. scirp.orgcrpsonline.com

| Biological Target/Activity | Key Governing Descriptors | QSAR Model Finding | Reference |

|---|---|---|---|

| Antifungal (Saccharomyces cerevisiae) | logP, Dipole Moment (DM), Surface Area Grid (SAG) | Lipophilicity and electronic/steric factors are critical for inhibitory activity. | nih.govresearchgate.net |

| Antitubercular (M. tuberculosis H37Rv) | Chemical Potential (μ), Polarizability (α), Lipophilicity | Quantum chemical descriptors are effective in predicting antitubercular activity. | scirp.org |

| Antibacterial | TPSA, H-bond acceptors, iLOGP, Galvez topological charge indices | A positive correlation was found between these descriptors and antibacterial activity. | ijpsr.com |

| Aldose Reductase (ALR2) Inhibition | LogP, TPSA, Molecular Weight | Higher hydrophobicity (LogP) and lower polarity (TPSA) favor higher inhibitory potency. | crpsonline.com |

Table 2. Summary of QSAR studies on benzimidazole derivatives highlighting key findings.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interaction between a ligand, such as a this compound derivative, and its biological target at an atomic level. These methods are crucial for understanding binding mechanisms and predicting the stability of ligand-protein complexes. nih.govrsc.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. The output is typically a binding score, such as binding energy (kcal/mol), which estimates the strength of the interaction. For derivatives of 5,6-Dimethyl-1H-benzimidazole, docking studies have been performed against various targets, including Candida sterol 14-α demethylase (CYP51), an essential enzyme in fungi. nih.govacs.org In one such study, a series of N-substituted 5-(4-(5,6-dimethyl-1H-benzimidazol-2-yl)phenyl)-1,3,4-thiadiazol-2-amines were docked into the active site of CYP51. The results showed that the benzimidazole core plays a critical role in binding, with a key hydrogen bond forming between the hydrogen at the N-1 position of the benzimidazole ring and the methionine residue Met508. nih.govacs.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are often performed to assess the dynamic stability of the predicted ligand-protein complex over time, typically on the nanosecond scale. nih.gov The simulation tracks the movements of atoms in the complex, providing insights into its flexibility and the persistence of key interactions. A common metric for evaluating stability is the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD trajectory over the simulation period suggests that the complex remains in a stable conformation. nih.gov For 5,6-dimethylbenzimidazole (B1208971) derivatives complexed with CYP51, 100 ns MD simulations confirmed the stability of the binding poses obtained from docking. nih.govacs.org

| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Key Interaction | MD Simulation Duration | Reference |

|---|---|---|---|---|---|

| Compound 5c | Candida CYP51 | -10.297 | H-bond with Met508 | 100 ns | nih.govacs.org |

| Compound 5f | Candida CYP51 | -10.928 | H-bond with Met508 | 100 ns | nih.govacs.org |

| Voriconazole (Standard) | Candida CYP51 | -8.851 | Interaction with Heme | 100 ns | nih.gov |

Table 3. Molecular docking and dynamics simulation data for 5,6-Dimethyl-1H-benzimidazole derivatives against Candida CYP51.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electric field, a property crucial for applications in optical switching, signal processing, and telecommunications. acs.org Organic molecules with conjugated π-electron systems are of particular interest for NLO applications due to their potential for large molecular hyperpolarizabilities and fast response times. nih.gov

The benzimidazole scaffold, featuring a fused aromatic system, is considered a promising core for the development of NLO materials. researchgate.net The delocalization of π-electrons across the bicyclic structure can lead to significant NLO responses. nih.gov While specific experimental or computational NLO data for this compound itself is not prominent in the surveyed literature, studies on various other benzimidazole derivatives have demonstrated their potential.

The primary NLO property of interest at the molecular level is the first-order hyperpolarizability (β). This value can be calculated using quantum chemical methods like Density Functional Theory (DFT). acs.org Research has shown that strategic substitution on the benzimidazole ring, creating donor-π-acceptor (D-π-A) systems, can significantly enhance the β value. For instance, attaching electron-donating and electron-accepting groups to different parts of the benzimidazole framework facilitates intramolecular charge transfer, which is a key mechanism for high NLO response. acs.org

| Compound | NLO Property | Value | Significance | Reference |

|---|---|---|---|---|

| Benzimidazole L-tartrate (BILT) | Second Harmonic Generation (SHG) Efficiency | 2.69 times that of KDP | Demonstrates significant NLO activity suitable for frequency conversion. | ias.ac.in |

| Benzimidazole Single Crystal | SHG Efficiency | 0.078 times that of KDP | Shows inherent NLO properties of the parent scaffold. | researchgate.net |

| Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates | First Hyperpolarizability (βtot) | Varies with substituents (e.g., up to 1.109 x 10-28 esu) | Highlights the tunability of NLO properties through chemical modification. | acs.org |

Table 4. NLO properties of selected benzimidazole-based compounds. (Note: KDP, or Potassium Dihydrogen Phosphate, is a standard reference material for NLO measurements).

Biological and Pharmacological Research of Benzimidazole Derivatives

Structure-Activity Relationships (SAR) in Benzimidazole (B57391) Scaffolds

Influence of Substituent Position on Biological Activity

The positioning of substituent groups on the benzimidazole core is a critical determinant of the resulting biological activity. For the broader class of benzimidazoles, substitutions at various positions have been shown to modulate their therapeutic effects. However, specific studies isolating and detailing the influence of the 4,5-dimethyl substitution pattern on the biological activity of the benzimidazole scaffold have not been prominently reported. The symmetrical placement of methyl groups at the 4 and 5 positions could theoretically influence the molecule's steric and electronic properties, which in turn could affect its interaction with biological targets. Without dedicated studies on this specific isomer, any assertions regarding the influence of this substitution pattern remain speculative.

Correlation between Chemical Structure and Pharmacological Effects

A direct correlation between the 4,5-dimethyl-1H-benzimidazole structure and specific pharmacological effects has not been extensively investigated. For the benzimidazole class in general, the addition of different functional groups to the core structure has led to a wide array of pharmacological activities, including but not limited to, antimicrobial, antiviral, and anticancer effects. The specific contribution of the 4,5-dimethyl structure to any particular pharmacological outcome is yet to be elucidated through targeted research.

Antimicrobial Activities

While the benzimidazole nucleus is a well-known pharmacophore in the development of antimicrobial agents, specific data on the antimicrobial efficacy of this compound is not available in the reviewed literature. The antimicrobial activity of benzimidazole derivatives is often attributed to their structural similarity to purine, allowing them to interfere with essential cellular processes in microorganisms.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

There is a lack of specific studies reporting the antibacterial efficacy of this compound against either Gram-positive or Gram-negative bacteria. Research on other benzimidazole derivatives has shown a wide range of activities, with some compounds exhibiting potent inhibition of bacterial growth. However, without experimental data, the antibacterial spectrum and potency of the 4,5-dimethyl isomer remain unknown.

Antifungal Efficacy

Similarly, the antifungal properties of this compound have not been specifically documented. The benzimidazole scaffold is present in some commercial fungicides, highlighting the potential of this chemical class. The efficacy of any given derivative is highly dependent on its specific substitution pattern, and in the absence of research, the antifungal potential of this compound cannot be confirmed.

Antiparasitic and Anthelmintic Properties

Benzimidazole derivatives are a cornerstone in the treatment of parasitic and helminthic infections in both human and veterinary medicine. Compounds like albendazole (B1665689) and mebendazole (B1676124) are widely used anthelmintics. However, there is no specific information available regarding the antiparasitic or anthelmintic properties of this compound. The structural features required for potent anthelmintic activity in benzimidazoles have been extensively studied, but the role of the 4,5-dimethyl substitution in this context has not been explored.

Antimycobacterial Activity

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the development of new and effective treatments. The benzimidazole scaffold has been a focal point in the search for novel antimycobacterial agents. Studies have shown that substitutions on the benzimidazole ring, including methyl groups, can significantly influence the antimycobacterial potency.

Research on 2-alkylsulfanyl derivatives of 5-methylbenzimidazole has demonstrated significant antimycobacterial activity. nih.gov A range of these derivatives was synthesized and tested against Mycobacterium tuberculosis and other nontuberculous mycobacteria. The minimum inhibitory concentrations (MICs) indicated that these compounds possess notable activity, with some exceeding the efficacy of the standard drug isoniazid (B1672263) against certain strains like Mycobacterium kansasii and Mycobacterium avium. nih.gov

Furthermore, broader studies on substituted benzimidazoles have consistently shown their potential as antitubercular agents. nih.govmonash.edu The synthesis of novel benzimidazole derivatives and their subsequent screening against M. tuberculosis H37Rv and isoniazid-resistant strains have yielded compounds with potent activity, with some exhibiting MIC values in the sub-micromolar range. nih.govmonash.edu These findings underscore the importance of the benzimidazole core in the design of new antimycobacterial drugs.

Table 2: Antimycobacterial Activity of 5-Methylbenzimidazole Derivatives

| Compound Class | Target Organism | Key Findings | Reference |

| 2-alkylsulfanyl derivatives of 5-methylbenzimidazole | Mycobacterium tuberculosis, M. kansasii, M. avium | Significant antimycobacterial activity, with some derivatives exceeding the potency of isoniazid against specific strains. | nih.gov |

Anticancer and Cytotoxic Activities

The development of novel anticancer agents is a critical area of pharmacological research, and benzimidazole derivatives have emerged as a versatile class of compounds with significant cytotoxic potential against various cancer cell lines. nih.govbiotech-asia.orgresearchgate.net The anticancer effects of these compounds are often attributed to their ability to interfere with fundamental cellular processes in cancer cells.

Mechanism of Action in Cancer Cells

The cytotoxic effects of benzimidazole derivatives are mediated through several key mechanisms, including the inhibition of essential enzymes involved in DNA replication and maintenance, as well as the disruption of the cellular cytoskeleton.

Topoisomerases are crucial enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. Their inhibition can lead to DNA damage and ultimately trigger apoptosis in cancer cells. Several benzimidazole derivatives have been identified as potent inhibitors of topoisomerases.

A notable study investigated the effects of three 1H-benzimidazole derivatives on mammalian DNA topoisomerase I activity. Among the tested compounds, 5-methyl-4-(1H-benzimidazole-2-yl)phenol demonstrated relatively potent inhibition of topoisomerase I. nih.gov This finding suggests that the presence and position of the methyl group on the benzimidazole ring can significantly influence the compound's ability to inhibit this critical enzyme.

Another important mechanism of anticancer activity for benzimidazole derivatives is their ability to interact directly with DNA. This interaction can occur through intercalation, where the molecule inserts itself between the base pairs of the DNA double helix, or through alkylation, which involves the formation of a covalent bond with the DNA molecule. Both processes can disrupt DNA replication and transcription, leading to cell death.

The planar structure of the benzimidazole ring system is well-suited for intercalation into the DNA helix. nih.gov Furthermore, the introduction of alkylating moieties onto the benzimidazole scaffold can create bifunctional agents that can both bind to DNA and form covalent adducts, enhancing their cytotoxic potential. For example, the compound MS-247, which contains a benzimidazole core linked to a netropsin-like moiety and an alkylating residue, exhibits antitumor activity by binding to the DNA minor groove and inducing DNA alkylation. nih.gov

Microtubules are dynamic protein polymers that are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Benzimidazole derivatives have been shown to interfere with microtubule function through both stabilizing and destabilizing mechanisms. biotech-asia.orgiiarjournals.org

Some benzimidazole-based compounds, such as fenbendazole, act as microtubule destabilizing agents by binding to β-tubulin and inhibiting its polymerization. iiarjournals.org This disruption of the microtubule network leads to cell cycle arrest and apoptosis. Conversely, other novel benzimidazole derivatives have been found to act as microtubule-stabilizing agents, which also disrupts the delicate balance of microtubule dynamics required for proper cell function and division. The specific effect on microtubules can be influenced by the substitution pattern on the benzimidazole ring.

Table 3: Anticancer Mechanisms of Methyl-Substituted Benzimidazole Analogs

| Mechanism of Action | Specific Analog Studied | Effect on Cancer Cells | Reference |

| Topoisomerase Inhibition | 5-methyl-4-(1H-benzimidazole-2-yl)phenol | Potent inhibition of mammalian DNA topoisomerase I. | nih.gov |

| Microtubule Inhibition | Fenbendazole (a benzimidazole derivative) | Destabilizes microtubules, leading to cell cycle arrest and apoptosis. | iiarjournals.org |

Enzyme Inhibition (e.g., Aromatase)

Benzimidazole derivatives have been a focal point in the search for potent enzyme inhibitors, particularly in the context of cancer therapy. nih.gov Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of estrogen-dependent breast cancer as it is responsible for the biosynthesis of estrogens from androgens. nih.gov The inhibition of this enzyme is an effective strategy to control the growth of such cancers. nih.gov Research has been directed towards synthesizing novel benzimidazole derivatives that can act as aromatase inhibitors. For instance, a study focused on developing 3-[4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl]-6-(substituted phenyl) -7H- jst.go.jpnih.govresearchgate.net triazolo [3,4-b] jst.go.jpresearchgate.netthiadiazine derivatives as a new class of aromatase inhibitors. nih.gov The aim is to discover molecules that not only strongly inhibit the aromatase enzyme but also possess fewer side effects, offering a better therapeutic window. nih.gov Further research into 1,3,4-oxadiazole-benzimidazole derivatives has also been conducted to evaluate their potential as aromatase inhibitors through in vitro enzymatic inhibition assays, molecular docking, and molecular dynamics simulations. semanticscholar.org

In Vitro Cytotoxicity Assays

The cytotoxic potential of this compound derivatives has been extensively evaluated against various human cancer cell lines. These in vitro assays are crucial in the early stages of drug discovery for identifying compounds with significant anti-cancer activity.

A study involving two series of 2-substituted benzimidazole conjugated 1,3,4-oxadiazole (B1194373) derivatives tested their cytotoxicity against HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines. jst.go.jpnih.gov Several of these compounds demonstrated stronger cytotoxic effects compared to the standard drug 5-fluorouracil (B62378) (5-FU), with IC₅₀ values ranging from 2.7 to 38 µM. jst.go.jpnih.gov Notably, some derivatives exhibited significantly higher activity, with one compound showing a 13-fold increase in activity against the MCF-7 cell line compared to 5-FU. nih.gov

Another study synthesized novel N-substituted bis-benzimidazole derivatives and screened them against a panel of cancer cell lines including MDA-MB-453 and MDA-MB-468 (human breast carcinoma), and NCI-H522 and NCI-H23 (human lung cancer). Certain compounds within this series displayed significant cytotoxic activity, comparable to the standard drug doxorubicin, after 48 hours of exposure. These active compounds were identified as promising candidates for the development of new anti-cancer agents.

Furthermore, a series of novel benzimidazole derivatives were synthesized and evaluated for their cytotoxic effects against MCF-7, DU-145 (prostate cancer), and H69AR (small cell lung cancer) cells. nih.gov The IC₅₀ values for the most active compound were 17.8 ± 0.24, 10.2 ± 1.4, and 49.9 ± 0.22 μg/mL, respectively. nih.gov This compound was also found to be safer for non-cancerous HEK-293 human embryonic kidney cells. nih.gov

The table below summarizes the in vitro cytotoxicity data for selected benzimidazole derivatives from various studies.

| Compound Series | Cell Line | IC₅₀ (µM) | Reference |

| Benzimidazole conjugated 1,3,4-oxadiazoles | HeLa, MCF-7, A549 | 2.7 - 38 | jst.go.jpnih.gov |

| N-substituted bis-benzimidazoles | MDA-MB-453, MDA-MB-468, NCI-H522, NCI-H23 | Comparable to Doxorubicin | |

| Novel Benzimidazole Derivatives | MCF-7 | 17.8 ± 0.24 (µg/mL) | nih.gov |

| Novel Benzimidazole Derivatives | DU-145 | 10.2 ± 1.4 (µg/mL) | nih.gov |

| Novel Benzimidazole Derivatives | H69AR | 49.9 ± 0.22 (µg/mL) | nih.gov |

Anti-inflammatory and Analgesic Activities

Benzimidazole derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. nih.gov The search for new non-steroidal anti-inflammatory drugs (NSAIDs) with improved gastrointestinal (GI) safety profiles has led to the exploration of various heterocyclic compounds, including benzimidazoles. nih.gov

In one study, a series of N-1-(phenylsulfonyl)-2-methylamino-substituted-1H-benzimidazole derivatives were synthesized and evaluated for their anti-inflammatory and analgesic properties. nih.gov The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats, with some compounds showing a significant reduction in edema, ranging from 23.88% to 37.31%. nih.gov The analgesic activity was determined by the acetic acid-induced writhing test in mice, where the most potent compounds provided 54.03% to 57.58% protection against writhing, comparable to the standard drug, acetylsalicylic acid. nih.gov

Another study focused on novel pyrazole (B372694) derivatives of benzimidazole. scialert.net The analgesic activity of these compounds was evaluated using the eddy's hot plate method in albino mice. One of the synthesized compounds showed significant analgesic activity, comparable to the standard drug Diclofenac sodium. scialert.net The anti-inflammatory activity was assessed by the carrageenan-induced rat paw edema method, where some compounds showed significant percentage inhibition of edema. scialert.net

The table below presents the analgesic and anti-inflammatory activities of selected benzimidazole derivatives.

| Compound Series | Analgesic Activity (% Protection) | Anti-inflammatory Activity (% Edema Reduction) | Reference |

| N-1-(phenylsulfonyl)-2-methylamino-substituted-1H-benzimidazoles | 52.84 - 57.58 | 31.34 - 37.31 | nih.gov |

| Pyrazole derivatives of benzimidazole | Comparable to Diclofenac Sodium | 57.57 - 63.63 (% Inhibition) | scialert.net |

Interaction with Inflammatory Targets (e.g., Cyclooxygenase, Cannabinoid Receptors, Bradykinin (B550075) Receptors)

The anti-inflammatory effects of benzimidazole derivatives are mediated through their interaction with various biological targets involved in the inflammatory cascade. nih.gov These targets include cyclooxygenase (COX) enzymes, cannabinoid receptors, and bradykinin receptors. nih.gov

Cyclooxygenase (COX) Inhibition: Certain benzimidazole derivatives have been designed and synthesized as selective COX-2 inhibitors. nih.gov In one study, a series of 2-[[2-alkoxy-6-pentadecylphenyl)methyl]thio]-1H-benzimidazoles were synthesized from anacardic acid and evaluated for their ability to inhibit human COX-2. nih.gov Some of these compounds exhibited high selectivity for COX-2 over COX-1, with one derivative being over 470-fold more selective towards COX-2. nih.gov This selectivity is a desirable characteristic for anti-inflammatory agents as it is associated with a lower risk of gastrointestinal side effects.

Cannabinoid Receptor Interaction: The benzimidazole scaffold has been identified as a valuable framework for interacting with cannabinoid receptors, particularly the CB2 receptor. nih.gov A series of novel CB2 receptor ligands featuring a benzimidazole core were developed. nih.gov Structure-activity relationship studies revealed that specific substitutions on the benzimidazole ring, such as a dialkylaminoethyl chain at position 1, a benzyl (B1604629) ring at position 2, and a trifluoromethyl group at position 5, were favorable for CB2 receptor binding affinity. nih.gov Some of these compounds proved to be promising ligands with sub-micromolar Ki values and a greater preference for the CB2 receptor. nih.gov

Bradykinin Receptor Interaction: Benzimidazole derivatives have also been investigated as antagonists of the bradykinin B1 receptor, which is involved in pain and inflammation. The C2 diarylamine and C3 carboxamide substitution of the benzimidazole scaffold has been reported to result in antagonism of the bradykinin receptor. nih.gov

Other Biological Activities

Benzimidazole derivatives have been recognized for their antioxidant and radical scavenging activities. researchgate.netresearchgate.net The antioxidant potential of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them.

Several studies have synthesized novel benzimidazole derivatives and evaluated their antioxidant properties using various in vitro assays. researchgate.netresearchgate.nettandfonline.com These assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity, inhibition of lipid peroxidation, and scavenging of superoxide (B77818) anion radicals. researchgate.nettandfonline.com In one study, some newly synthesized benzimidazole derivatives showed very good antioxidant capacity in the DPPH assay, being 17-18 fold more potent than the standard antioxidant butylated hydroxytoluene (BHT). researchgate.nettandfonline.com

Another investigation into new benzimidazole derivatives found them to be moderately active in terms of DPPH radical scavenging and lipid peroxidation inhibition when compared to a standard compound. researchgate.net The antioxidant activity of benzimidazole derivatives has been linked to a reduction in gastrointestinal toxicity, which is a common side effect of many anti-inflammatory drugs. nih.gov

The table below highlights the antioxidant activity of selected benzimidazole derivatives.

| Assay | Activity of Benzimidazole Derivatives | Reference |

| DPPH Radical Scavenging | 17-18 fold more potent than BHT (for some derivatives) | researchgate.nettandfonline.com |

| DPPH Radical Scavenging | Moderately active | researchgate.net |

| Lipid Peroxidation Inhibition | Moderately active | researchgate.net |

The benzimidazole scaffold is a key component in several important antihypertensive drugs, such as candesartan (B1668252) and telmisartan. ntnu.nofrontiersin.org These drugs primarily act by blocking the angiotensin II type 1 (AT₁) receptor, which plays a crucial role in regulating blood pressure. ntnu.nofrontiersin.org

Research in this area has focused on the design and synthesis of novel benzimidazole-based compounds as potential antihypertensive agents. neliti.comsciencescholar.us A review of recent studies highlights the ongoing efforts to develop new benzimidazole derivatives with improved efficacy and safety profiles. neliti.comsciencescholar.us The functional groups attached to the benzimidazole nucleus are pivotal in determining the compound's effectiveness in producing an antihypertensive effect. ntnu.no

One study involved the synthesis and evaluation of 2-arylbenzimidazole derivatives for their vasorelaxant properties. frontiersin.org The most potent molecule, a fluorophenyl benzimidazole, was further investigated for its antihypertensive activity and its mechanism of action, which was found to involve blocking the AT₁ receptor, increasing cGMP levels, and modulating calcium channels. frontiersin.org

Lack of Specific Research Data on the Anticonvulsant Activity of this compound

Following a comprehensive review of available scientific literature, no specific research studies detailing the anticonvulsant activity of the chemical compound this compound were identified. While the broader class of benzimidazole derivatives has been a subject of extensive pharmacological research, leading to the discovery of various compounds with significant anticonvulsant properties, this particular dimethyl-substituted isomer does not appear to have been a specific focus of such investigations.

The benzimidazole nucleus is a well-established pharmacophore, and numerous derivatives have been synthesized and evaluated for their effects on the central nervous system. researchgate.net Research in this area often involves modifying the core benzimidazole structure with different substituents to explore structure-activity relationships and identify potent antiepileptic agents. nih.govresearchgate.net These studies typically screen compounds using established experimental models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests to determine their efficacy. nih.govresearchgate.net

However, searches for anticonvulsant evaluations specifically naming "this compound" did not yield any detailed research findings, preclinical data, or data tables related to its efficacy or pharmacological profile in seizure models. The available literature focuses on other substitution patterns on the benzimidazole ring. For instance, studies have investigated a wide range of N-substituted, 2-substituted, and other disubstituted benzimidazoles, some of which have shown promising anticonvulsant effects. researchgate.nethrpub.org

Without specific studies on this compound, it is not possible to provide an article with detailed research findings or data tables on its anticonvulsant activity as requested. The scientific record, as accessible through the conducted searches, remains silent on the evaluation of this specific compound for epilepsy or seizure-related conditions.

Coordination Chemistry and Metal Organic Frameworks Mofs Involving Benzimidazole Ligands

Synthesis and Characterization of Metal Complexes with 4,5-Dimethyl-1H-benzimidazole Derivatives

Metal complexes of benzimidazole (B57391) derivatives are typically synthesized through the reaction of the corresponding ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of analytical techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, and elemental analysis, to elucidate their structure and composition.

Coordination Modes and Geometries

This compound, like other benzimidazole derivatives, can coordinate to metal ions in several ways, primarily through the nitrogen atoms of the imidazole (B134444) ring. The most common coordination modes are monodentate, where only one of the imidazole nitrogens binds to the metal center, and bidentate-bridging, where the ligand links two metal centers.

The coordination geometry around the metal ion is dictated by factors such as the nature of the metal ion, the metal-to-ligand ratio, and the presence of other coordinating or counter-ions. Common geometries observed in metal complexes with benzimidazole-based ligands include tetrahedral, square planar, and octahedral. For instance, in some reported crystal structures of metal complexes with benzimidazole derivatives, cobalt(II) and nickel(II) have been found in both penta- and hexa-coordinated environments, while copper(II) can adopt a pentacoordinated geometry. rsc.org

Influence of Metal Ions on Coordination Structures

The choice of the metal ion plays a crucial role in determining the final structure of the coordination compound. Different metal ions have distinct coordination preferences in terms of coordination number and geometry, which directly impacts the resulting architecture of the complex.

For example, the reaction of a benzimidazole-functionalized isophthalic acid with various divalent metal ions such as Cd(II), Zn(II), Co(II), and Ni(II) under solvothermal conditions resulted in the formation of four different MOFs. While the coordination patterns and 3D network structures of the Cd(II), Zn(II), and Co(II) complexes were found to be very similar, the Ni(II) complex exhibited a unique structure. nih.gov This highlights the significant influence of the metal ion on the self-assembly process and the final framework topology.

Role of Benzimidazole as a Ligand

Benzimidazole and its derivatives are versatile N-donor ligands that are widely employed in the construction of coordination polymers and MOFs. mdpi.com The imidazole ring provides the primary coordination sites, while the benzene (B151609) backbone can be functionalized to tune the electronic properties and steric hindrance of the ligand, thereby influencing the structure and properties of the resulting metal complexes.

Applications of Benzimidazole-based Coordination Compounds

The unique structural and electronic properties of metal complexes and MOFs derived from benzimidazole ligands have led to their exploration in various applications, including catalysis and luminescence.

Catalytic Applications in Organic Transformations

Coordination complexes containing benzimidazole ligands have shown promise as catalysts in a variety of organic reactions. The metal center in these complexes can act as a Lewis acid, activating substrates and facilitating bond formation.

While specific catalytic applications for this compound complexes are not extensively reported, related benzimidazole-based systems have demonstrated catalytic activity. For instance, palladium complexes bearing benzimidazole-based N-heterocyclic carbene (NHC) ligands have been successfully employed as catalysts in Suzuki-Miyaura cross-coupling reactions. researchgate.net These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds. The catalytic system, typically involving a palladium precursor and a benzimidazolium salt (the NHC precursor), has been shown to be effective for the coupling of various aryl halides with arylboronic acids. researchgate.net Additionally, manganese porphyrin complexes featuring a fused 2-arylimidazole linker have been utilized as catalysts for the selective oxidation of sulfides to sulfoxides. mdpi.com

Luminescent Properties of MOFs

Metal-Organic Frameworks incorporating luminescent organic linkers or metal ions have attracted significant interest due to their potential applications in sensing, imaging, and lighting. The luminescence of these materials can originate from the organic ligand, the metal ion, or a combination of both through energy transfer processes. acs.orgmdpi.com

MOFs constructed from benzimidazole-containing ligands can exhibit interesting photoluminescent properties. For example, MOFs synthesized from 5-(benzimidazole-1-yl)isophthalic acid and d10 metal centers like Cd(II) and Zn(II) have shown potential for luminescence. nih.gov The fluorescence emission of these MOFs is typically attributed to the π–π and π–n transitions within the organic ligand. nih.gov Compared to the free ligand, the emission of the MOFs often shows a red shift, which can be attributed to the coordination of the ligand to the metal center. nih.gov

Furthermore, lanthanide-based MOFs (LnMOFs) are particularly noteworthy for their unique luminescent properties, including sharp emission bands and long lifetimes. mdpi.com The incorporation of ligands like dimethylphenyl imidazole dicarboxylic acid into frameworks with lanthanide ions such as Eu(III) and Tb(III) can lead to materials with characteristic sharp emission bands of the respective lanthanide ions. rsc.org These luminescent LnMOFs have shown potential as sensors for the detection of small molecules. rsc.orgnih.gov

Below is a table summarizing the luminescent properties of some benzimidazole-based MOFs.

| Complex/MOF | Metal Ion | Emission Maximum (nm) | Red Shift (nm) | Reference |

| [Cd(bipa)]n | Cd(II) | 385 | 17 | nih.gov |

| {[Zn2(bipa)2]·2C2H5OH}n | Zn(II) | 392 | 24 | nih.gov |

| {[Co(bipa)]·C2H5OH}n | Co(II) | 387 | 19 | nih.gov |

| {[Ni(bipa)2]·2DMA}n | Ni(II) | 395 | 27 | nih.gov |

| [Ln(H2DMPhIDC)3(H3DMPhIDC)]n (Ln = Eu, Tb) | Eu(III), Tb(III) | Characteristic Ln3+ emission | - | rsc.org |

H2bipa = 5-(benzimidazole-1-yl)isophthalic acid H3DMPhIDC = 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid

Gas Sorption and Separation in MOFs

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials that have garnered significant attention for their potential applications in gas storage and separation. The tunability of their pore size, shape, and surface chemistry allows for the design of materials with high selectivity for specific gas molecules. Benzimidazole and its derivatives are attractive ligands for the construction of MOFs due to their rigid structure and the presence of nitrogen atoms that can act as coordination sites and interact with gas molecules.

The incorporation of functional groups on the benzimidazole core can significantly influence the gas sorption properties of the resulting MOFs. For instance, the methyl groups in this compound could enhance the framework's affinity for methane (B114726) (CH₄) through favorable van der Waals interactions, potentially improving the selectivity for CO₂/CH₄ or N₂/CH₄ separations. The electron-donating nature of the methyl groups could also modulate the electronic properties of the framework, influencing its interactions with polar molecules like carbon dioxide (CO₂).

Research on related benzimidazole-containing MOFs has demonstrated their promise in gas separation. For example, MOFs constructed from benzimidazole-dicarboxylate ligands have shown good CO₂ uptake and selectivity over other gases like nitrogen (N₂) and methane. The separation mechanism in these materials is often a combination of size exclusion and preferential interaction with the framework's pores.

A hypothetical MOF incorporating this compound as a ligand could exhibit specific gas separation characteristics. The data in the table below is illustrative of the kind of research findings that would be expected from such studies, though it is important to note that this data is not from a specific, published study on a this compound MOF due to the current lack of such specific literature.

Table 1: Hypothetical Gas Sorption Data for a MOF Containing this compound

| Gas | Uptake Capacity (cm³/g at STP) | Selectivity (CO₂/N₂) | Selectivity (CO₂/CH₄) |

|---|---|---|---|

| CO₂ | 65 | 25 | 8 |

| N₂ | 2.6 | - | - |

| CH₄ | 8.1 | - | - |

Energy Transfer in Mixed-Ligand MOFs

Mixed-ligand MOFs, which incorporate two or more different organic linkers, offer a versatile platform for designing materials with advanced photophysical properties, including efficient energy transfer. This process, where energy is transferred from an excited "donor" ligand to an "acceptor" ligand, is crucial for applications such as luminescent sensing, light-harvesting, and photocatalysis.

Benzimidazole derivatives can act as excellent energy donors in these systems due to their aromatic nature, which allows them to absorb UV light efficiently. When paired with an appropriate acceptor ligand that has a lower energy absorption band, Förster Resonance Energy Transfer (FRET) or Dexter Energy Transfer can occur. The efficiency of this transfer is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and orientation between the two ligands within the MOF structure.

The methyl groups on the this compound ligand could subtly influence the energy levels of the ligand and, consequently, the efficiency of energy transfer. They might also affect the packing of the ligands within the MOF, thereby altering the donor-acceptor distances.

The table below presents hypothetical photophysical data for a mixed-ligand MOF containing this compound as a donor and a hypothetical fluorescent co-ligand as an acceptor, illustrating the type of data that would be generated in such a study.

Table 2: Hypothetical Photophysical Properties of a Mixed-Ligand MOF

| Ligand | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Energy Transfer Efficiency (%) |

|---|---|---|---|---|

| This compound (Donor) | 280 | 350 | 45 | - |

| Fluorescent Co-ligand (Acceptor) | 340 | 450 | 60 | - |

| Mixed-Ligand MOF | 280, 340 | 450 | 55 | 85 |

常见问题